molecular formula C10H14N2O3 B1599238 2-(2-Methoxyphenoxy)propanohydrazide CAS No. 330177-32-7

2-(2-Methoxyphenoxy)propanohydrazide

Cat. No. B1599238
M. Wt: 210.23 g/mol
InChI Key: BVYINVRWOSTVLG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propanohydrazide (2-MPH) is a synthetic compound that is used in various scientific applications, including laboratory experiments and research. It is a white crystalline solid with a melting point of 122 °C. 2-MPH has a wide range of applications and uses in different scientific fields, from drug synthesis to organic chemistry.

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Methoxyphenols, including 2-methoxyphenol variants, are important for their strong intermolecular and intramolecular hydrogen bonding capabilities, impacting their thermochemical properties. These properties are significant in understanding the compound's behavior in different environments and their potential as structural fragments in antioxidants and biologically active molecules. Varfolomeev et al. (2010) conducted a comprehensive study involving thermochemical, spectroscopic, and quantum-chemical analyses, revealing insights into the substituent effects and hydrogen bonding strengths of methoxyphenols (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Pyrolysis and Biomass Indicators

Vane and Abbott (1999) explored methoxyphenols like 2-methoxyphenol (2-MOP) as proxies for terrestrial biomass, studying their chemical transformations during hydrothermal alteration. This research demonstrates the potential of methoxyphenols in tracing and analyzing biomass burning and lignin pyrolysis, offering a window into understanding Earth's carbon cycle and organic geochemical processes (Vane & Abbott, 1999).

Molecular Interactions and Spectroscopy

Zheng et al. (2006) investigated the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-methoxyphenol (2MP) in toluene, revealing the dynamics of three-centered hydrogen bond complexes through spectroscopic methods. This study underscores the subtle molecular interactions methoxyphenols can engage in, which could have implications in designing solvent systems and understanding solute behavior in various chemical processes (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).

Anticancer Properties

Eugenol, a compound structurally related to methoxyphenols and found in cloves, has been extensively researched for its health-promoting potential, including antioxidant, anti-inflammatory, and anticancer properties. Studies by Jaganathan and Supriyanto (2012) detailed the antiproliferative activity and molecular mechanism of eugenol-induced apoptosis in various cancer cells, highlighting the broader therapeutic potential of methoxyphenol derivatives (Jaganathan & Supriyanto, 2012).

Synthesis and Evaluation as Anti-mycobacterial Agents

Phenoxy acetic acid derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. This research by Yar, Siddiqui, and Ali (2006) points to the potential of methoxyphenol derivatives in developing new antimicrobial agents, expanding the scope of applications in medicinal chemistry (Yar, Siddiqui, & Ali, 2006).

Safety And Hazards

It may cause skin burns and eye damage .

properties

IUPAC Name

2-(2-methoxyphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-6-4-3-5-8(9)14-2/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYINVRWOSTVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407411
Record name 2-(2-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)propanohydrazide

CAS RN

330177-32-7
Record name 2-(2-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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